![molecular formula C17H20N2O5S2 B2468528 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 951518-85-7](/img/structure/B2468528.png)
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of similar compounds includes a boronic acid group attached to a phenyl ring, which is further connected to an isothiazolidine ring . The exact molecular structure of “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide” would need to be confirmed through further analysis.Scientific Research Applications
Synthesis and Chemical Properties
- Alkylation Studies : N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides, similar in structure to the specified compound, have been investigated for their formation through alkylation reactions, showcasing their potential in creating various chemical structures (Drozdova & Mirskova, 2001).
- Metallophthalocyanines Synthesis : Research includes the synthesis and characterization of derivatives structurally related to the specified compound, demonstrating their relevance in the development of novel metallophthalocyanines with potential applications in electrochemical processes (Kantekin et al., 2015).
Potential Medicinal Applications
- Anti-HIV Activity : Derivatives structurally related have been synthesized as potential anti-HIV agents, indicating the possibility of the compound's derivatives in medicinal applications (Brzozowski & Sa̧czewski, 2007).
- COX-2 Inhibitors : Compounds with a similar sulfonamide structure have been investigated for their ability to inhibit cyclooxygenase enzymes, suggesting potential therapeutic applications for inflammation and pain management (Hashimoto et al., 2002).
- Antioxidant and Corrosion Inhibitors : Research on benzodioxin derivatives related to the compound shows promising results as antioxidants and corrosion inhibitors for industrial applications (Habib et al., 2014).
Biochemical and Structural Studies
- Docking Studies and Antimicrobial Activity : Novel thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized, providing insights into their potential antimicrobial properties and giving an understanding of structural-activity relationships (Ghorab et al., 2017).
- Photodynamic Therapy Applications : The synthesis of new zinc phthalocyanine derivatives with benzenesulfonamide groups indicates potential uses in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition and Drug Development
- Enzyme Inhibitors Synthesis : The development of compounds with benzodioxane and acetamide moieties, related to the compound , shows substantial enzyme inhibitory activity, suggesting potential for drug development (Abbasi et al., 2019).
- Antibacterial and Anti-inflammatory Potential : Investigations into sulfonamides with 1,4-benzodioxin indicate their potential as antibacterial agents and therapeutic candidates for inflammatory diseases (Abbasi et al., 2017).
Structural Analysis and Applications
- Structural Characterization : Studies on N-[(2-(Trimethylsilyl)oxy)phenyl]-arylsulfonamides, similar to the compound , focus on their structural analysis, offering insights into their potential applications in various chemical contexts (Nikonov et al., 2019).
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-12-16(8-9-17(13)24-2)26(22,23)18-14-4-6-15(7-5-14)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUECBIRJZBHELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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